Cas no 802-02-8 (1-(1-bromo-2,2-diphenylethenyl)-3-(trifluoromethyl)benzene)

802-02-8 structure
Productnaam:1-(1-bromo-2,2-diphenylethenyl)-3-(trifluoromethyl)benzene
1-(1-bromo-2,2-diphenylethenyl)-3-(trifluoromethyl)benzene Chemische en fysische eigenschappen
Naam en identificatie
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- 1-(1-bromo-2,2-diphenylethenyl)-3-(trifluoromethyl)benzene
- ETHYLENE, 1-BROMO-2,2-DIPHENYL-1-(alpha,alpha,alpha-TRIFLUORO-m-TOLYL)-
- 1-Bromo-2,2-diphenyl-1-(alpha,alpha,alpha-trifluoro-m-tolyl)ethylene
- DTXSID60230149
- 802-02-8
- BRN 2567481
- Stilbene, alpha'-bromo-alpha-phenyl-3-(trifluoromethyl)-
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- Inchi: InChI=1S/C21H14BrF3/c22-20(17-12-7-13-18(14-17)21(23,24)25)19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14H
- InChI-sleutel: QOZNDMKCOLARHB-UHFFFAOYSA-N
- LACHT: C1=CC=C(C=C1)C(=C(C2=CC(=CC=C2)C(F)(F)F)Br)C3=CC=CC=C3
Berekende eigenschappen
- Exacte massa: 402.023
- Monoisotopische massa: 402.023
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 25
- Aantal draaibare bindingen: 3
- Complexiteit: 436
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 0A^2
- XLogP3: 7.4
Experimentele eigenschappen
- Dichtheid: 1.394
- Kookpunt: 411.1°C at 760 mmHg
- Vlampunt: 257.1°C
- Brekindex: 1.593
1-(1-bromo-2,2-diphenylethenyl)-3-(trifluoromethyl)benzene Gerelateerde literatuur
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
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